2,2'-(Propane-1,1-diyl)bis(4,6-dimethylphenol)
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Overview
Description
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. It is a derivative of bisphenol A, where the phenol groups are substituted with methyl groups. This compound is known for its use in the production of polymers and resins due to its stability and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the condensation reaction of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 20°C to 60°C. The reaction mixture is then treated with a hydrophobic solvent to separate the product, which is subsequently purified by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the reaction environment. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance plastics and coatings
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the action of natural hormones. This interaction can lead to changes in gene expression and cellular responses. The compound’s structural similarity to bisphenol A allows it to interfere with endocrine signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A widely used industrial chemical with similar structural properties but without the methyl substitutions.
Tetramethylbisphenol F: Another derivative with different substitution patterns on the phenolic rings.
Bisphenol S: A sulfonated derivative with distinct chemical and physical properties
Uniqueness
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its enhanced thermal stability and resistance to oxidation compared to bisphenol A. The methyl groups provide steric hindrance, reducing the compound’s reactivity and making it suitable for high-performance applications .
Properties
CAS No. |
3772-20-1 |
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Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)propyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-6-15(16-9-11(2)7-13(4)18(16)20)17-10-12(3)8-14(5)19(17)21/h7-10,15,20-21H,6H2,1-5H3 |
InChI Key |
ORXGGTMEDSCSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
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